Dihydroalprenolol, (R)-
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Overview
Description
Dihydroalprenolol, ®- is a hydrogenated derivative of alprenolol, which acts as a beta-adrenergic blocker. It is commonly used in scientific research as a radiolabeled form to label beta-adrenergic receptors for isolation . This compound has significant applications in the study of beta-adrenergic receptors and their role in various physiological processes.
Preparation Methods
The synthesis of dihydroalprenolol, ®- involves the hydrogenation of alprenolol. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) at elevated pressures and temperatures . Industrial production methods may involve similar hydrogenation processes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Dihydroalprenolol, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isopropylamino group, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dihydroalprenolol, ®- is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Dihydroalprenolol, ®- exerts its effects by non-selectively blocking beta-1 adrenergic receptors, primarily in the heart. This inhibition prevents the binding of epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure . Additionally, it can bind to beta-2 adrenergic receptors, inhibiting the production of renin and subsequently reducing angiotensin II and aldosterone levels .
Comparison with Similar Compounds
Dihydroalprenolol, ®- is similar to other beta-adrenergic blockers such as propranolol, alprenolol, and pindolol. its unique hydrogenated structure allows it to be used as a radiolabeled form for receptor isolation, which is not a common feature among other beta-blockers . This makes dihydroalprenolol, ®- particularly valuable in research settings.
Similar Compounds
- Propranolol
- Alprenolol
- Pindolol
These compounds share similar beta-blocking properties but differ in their specific applications and molecular structures .
Properties
CAS No. |
273728-64-6 |
---|---|
Molecular Formula |
C15H25NO2 |
Molecular Weight |
251.36 g/mol |
IUPAC Name |
(2R)-1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol |
InChI |
InChI=1S/C15H25NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h5-6,8-9,12,14,16-17H,4,7,10-11H2,1-3H3/t14-/m1/s1 |
InChI Key |
JVHCMYZFGCOCTD-CQSZACIVSA-N |
Isomeric SMILES |
CCCC1=CC=CC=C1OC[C@@H](CNC(C)C)O |
Canonical SMILES |
CCCC1=CC=CC=C1OCC(CNC(C)C)O |
Origin of Product |
United States |
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